molecular formula C9H9BrO B2614189 2-(2-Bromophenyl)oxetane CAS No. 1783579-30-5

2-(2-Bromophenyl)oxetane

Cat. No.: B2614189
CAS No.: 1783579-30-5
M. Wt: 213.074
InChI Key: RIYKDHUJZQLYHP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxetane is an organic compound that belongs to the oxetane family. It is characterized by a four-membered ring containing an oxygen atom and a bromophenyl group attached to the second carbon of the oxetane ring.

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)oxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn can alter the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent adducts with biomolecules, which can lead to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the compound’s ability to generate ROS and form covalent adducts with cellular proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound can also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and ROS production. Additionally, this compound can localize to the nucleus, where it can interact with DNA and nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-(2-bromophenyl)ethanol under basic conditions. This reaction can be catalyzed by bases such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(2-bromophenyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYKDHUJZQLYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783579-30-5
Record name 2-(2-bromophenyl)oxetane
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